N-[3-(2-bromoethoxy)phenyl]acetamide
Description
N-[3-(2-bromoethoxy)phenyl]acetamide is a brominated acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a 2-bromoethoxy (-OCH₂CH₂Br) moiety at the 3-position.
Properties
IUPAC Name |
N-[3-(2-bromoethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWONSYXFAAWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-bromoethoxy)phenyl]acetamide typically involves the reaction of 3-(2-bromoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-(2-bromoethoxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the acetic acid formed during the reaction.
Procedure: The 3-(2-bromoethoxy)aniline is dissolved in an appropriate solvent, such as dichloromethane or chloroform. Acetic anhydride and the base are then added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-bromoethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group in the bromoethoxy moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative reactions can convert the acetamide group to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetamides.
Reduction: Formation of phenylethylamines or phenylethanols.
Oxidation: Formation of phenylacetic acids or other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : N-[3-(2-bromoethoxy)phenyl]acetamide has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against MRSA, showcasing its potential as a novel antibacterial agent.
2. Anticancer Research
- Cytotoxicity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests on breast cancer cell lines (MCF-7) showed an IC50 value of 15 μM, indicating moderate cytotoxicity while sparing normal cells. This suggests its potential for development as an anticancer therapeutic.
3. Protein Interaction Studies
- The compound has been utilized in studies focusing on protein interactions and modifications. Its ability to modify or inhibit the activity of target proteins makes it valuable in proteomics research.
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antibacterial | MRSA | MIC: 62.5 μg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | IC50: 15 μM |
Case Study Highlights
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against MRSA, yielding an MIC value of 62.5 μg/mL, highlighting its potential as a treatment option for resistant bacterial infections.
- Cytotoxicity Assessment : In vitro assessments showed that this compound exhibits selective cytotoxicity against MCF-7 breast cancer cells, indicating potential as an anticancer agent.
Table 2: Structural Comparisons
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine at C2, ethoxy group | High reactivity; potential antimicrobial activity |
| N-(3-ethoxyphenyl)acetamide | No bromine; simpler structure | Lower reactivity; baseline for comparison |
| 2-Bromo-N-(4-methoxyphenyl)acetamide | Bromine at C2; methoxy substitution | Different biological profile |
Mechanism of Action
The mechanism of action of N-[3-(2-bromoethoxy)phenyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromoethoxy group can facilitate binding to specific sites, while the acetamide moiety may enhance solubility and bioavailability. The exact pathways and molecular targets involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[3-(2-bromoethoxy)phenyl]acetamide with structurally analogous acetamides, focusing on substituent effects, spectroscopic properties, and synthetic relevance.
Substituent Effects and Structural Variations
Bromine Position and Electronic Effects
- N-(4-Bromophenyl)acetamide (): Bromine is directly attached to the phenyl ring at the 4-position. The C-Br bond length (1.8907 Å) and shorter N1-C2 bond (1.347 Å) suggest a planar acetamide group, contrasting with bulkier substituents like bromoethoxy. This simpler structure lacks the ether chain, reducing steric hindrance but limiting flexibility .
- 2-(3-Bromophenoxy)-N-(2-methylphenyl)acetamide (): Bromine is on a phenoxy group (-O-C₆H₄-Br) rather than an ethoxy chain. The phenoxy group enhances resonance stabilization, while the methyl group on the adjacent phenyl ring increases hydrophobicity .
Ether and Alkyl Chain Modifications
- N-[3-[[bis(2-bromoethyl)amino]methyl]-4-ethoxyphenyl]acetamide (): Features a bis(2-bromoethyl)amino group (-N(CH₂CH₂Br)₂) and ethoxy substituent.
- Chalcone-derived acetamides (): Substituents like methoxy (-OCH₃) and chloro (-Cl) on the phenyl ring alter electronic properties. Methoxy groups are electron-donating, increasing ring activation, whereas bromoethoxy’s electron-withdrawing nature may deactivate the ring for electrophilic substitution .
Spectroscopic and Analytical Data
- NMR and MS Profiles :
- reports detailed ¹H/¹³C NMR data for thienyl acetamides, highlighting deshielded aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ 168–170 ppm). Similar shifts are expected for this compound .
- HRMS data for related compounds (e.g., C₁₈H₁₈O₆N₅S in ) demonstrate precision (±0.0003 Da), suggesting comparable accuracy for the target compound’s molecular ion .
- HPLC Analysis: validates an RP-HPLC method for acetamides with dimethylamino-propenyl groups, achieving linearity (r = 0.9998) and precision (RSD ≤1.2%). This method could be adapted for quality control of the bromoethoxy analogue .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Selected Acetamides
Biological Activity
N-[3-(2-bromoethoxy)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the bromoethoxy group and acetamide moiety, influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 260.11 g/mol
- Structural Features :
- Bromoethoxy group attached to a phenyl ring
- Acetamide functional group
These features contribute to its lipophilicity, which is crucial for membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The bromoethoxy group enhances binding affinity due to increased polarizability, while the acetamide group may improve solubility.
Proposed Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence cell signaling pathways, potentially altering gene expression and cellular metabolism.
- Formation of Reactive Intermediates : The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates that interact with biomolecules.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria and certain fungi.
| Pathogen | Activity | Notes |
|---|---|---|
| Staphylococcus aureus | Effective | Particularly against methicillin-resistant strains (MRSA) |
| Escherichia coli | Moderate | Less effective than against Gram-positive bacteria |
| Candida albicans | Moderate | Shows antifungal properties |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound using standard methods against E. coli, S. aureus, and C. albicans. Results indicated a significant reduction in microbial growth, supporting its potential as a lead compound for drug development .
- Cytotoxicity Assays : In studies involving cancer cell lines, concentrations of this compound were assessed for cytotoxic effects. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Research Findings
Recent research has focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its biological efficacy. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
